L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride

Description

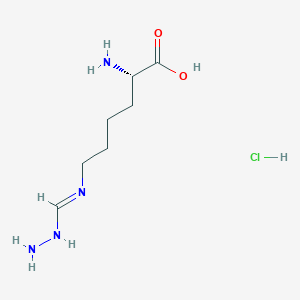

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride (CAS 156-86-5), also known as L-homoarginine, is a synthetic amino acid derivative. Its molecular formula is C₇H₁₆N₄O₂·HCl, with a molecular weight of 224.69 g/mol. Structurally, it features a lysine backbone modified at the N6 position with an aminoiminomethyl (-NH-C(=NH)-NH₂) group . This compound is a competitive substrate for nitric oxide synthase (NOS) and an arginase inhibitor, making it valuable in biochemical research to study nitric oxide pathways and cardiovascular health .

Properties

IUPAC Name |

(2S)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-6(7(12)13)3-1-2-4-10-5-11-9;/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEMQBKHQGDLID-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=CNN)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=CNN)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants : α-Amino-ε-caprolactam is hydrolyzed using excess hydrochloric acid (≥2 moles per mole of lactam) under elevated temperatures (50–150°C).

-

Key Step : The hydrolysis mixture contains lysine dihydrochloride and unreacted HCl. Excess HCl is partially removed via distillation (80–100°C), leaving a solution of lysine dihydrochloride and monohydrochloride.

Anion Exchange Purification

Table 1: Typical Hydrolysis and Purification Parameters

| Parameter | Value/Range |

|---|---|

| HCl molar ratio | 2.5–3.0 per mole lactam |

| Distillation temperature | 80–100°C |

| Anion exchanger type | Polystyrene weak-base resin |

| Yield of lysine monohydrochloride | 85–93% |

This method minimizes racemization and achieves high purity, making it scalable for industrial production.

Racemization and Ion Exchange for DL-Lysine Synthesis

The preparation of DL-lysine, a intermediate for asymmetric modifications, is described in CN Patent 112500306A . While this patent focuses on aspirin-lysine synthesis, its racemization strategy is applicable to lysine derivatives:

Racemization of L-Lysine Hydrochloride

Ion Exchange Chromatography

-

The crude DL-lysine solution is passed through a cation exchange resin (e.g., 732-type).

-

Elution : Ammonia water (2 mol/L) selectively elutes lysine, which is crystallized and dried to >93% purity.

| Parameter | Value/Range |

|---|---|

| Cyanamide ratio | 1.2–1.5 equivalents |

| Reaction pH | 4.0–5.0 |

| Temperature | 25–30°C |

| Reaction time | 12–24 hours |

Crystallization and Final Purification

-

The product is isolated via crystallization from aqueous ethanol.

-

Purity : >98% by HPLC, confirmed by NMR and mass spectrometry.

Comparative Analysis of Industrial vs. Laboratory Methods

Scalability and Cost

Environmental Impact

-

Anion exchange recycling in industrial methods reduces HCl waste by 70%, aligning with green chemistry principles.

Challenges and Optimizations

Racemization Control

Byproduct Management

-

Guanidination reactions may produce iminodiacetic acid derivatives, requiring iterative crystallization for removal.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aminoiminomethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of L-lysine with modified functional groups, which can have enhanced or altered biological activities.

Scientific Research Applications

Chemical Synthesis

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : Capable of reduction to form amine derivatives.

- Substitution : The aminoiminomethyl group can be substituted with other functional groups.

These reactions are crucial for its biological activity and applications in synthetic chemistry.

Biological Research

In biological contexts, this compound plays a significant role in protein synthesis and enzyme function. It has been studied for its potential effects on various biological pathways:

- Nitric Oxide Synthase Inhibition : this compound selectively inhibits inducible nitric oxide synthase (iNOS), a key player in inflammatory responses. This selectivity makes it valuable for studying nitric oxide production and its implications in diseases such as leishmaniasis.

Medical Applications

The compound has garnered attention in medical research for its therapeutic potential:

- Antiviral Properties : Research indicates that L-Lysine can inhibit the replication of herpes simplex virus (HSV). A pilot study showed that prophylactic lysine supplementation significantly reduced the incidence and severity of recurrent herpes labialis .

Case Study: Herpes Labialis Management

A study involving patients with recurrent herpes labialis found that daily supplementation with 500 mg of L-Lysine for 30 days led to a statistically significant reduction in both the frequency and duration of outbreaks over an eight-year follow-up period. The results indicated a 63% reduction in lesion incidence within the first year .

Nutritional Applications

This compound is also used as a nutritional additive in animal feed to enhance growth and health. Its role as an essential amino acid makes it crucial for various metabolic processes .

Mechanism of Action

The mechanism of action of L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in protein synthesis and metabolic pathways.

Pathways Involved: It modulates the activity of the mTOR pathway, which is crucial for cell growth and proliferation. Additionally, it inhibits the replication of certain viruses by interfering with their protein synthesis machinery.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between L-homoarginine and related lysine derivatives:

Key Observations:

- N6 Modifications: L-homoarginine and N6-(1-iminoethyl)-L-lysine dihydrochloride both target the N6 position but differ in substituents. The aminoiminomethyl group in L-homoarginine enables arginase inhibition, while the iminoethyl group in N6-(1-iminoethyl)-L-lysine enhances NOS inhibition .

- Salt Forms: Dihydrochloride salts (e.g., N6-(1-iminoethyl)-L-lysine dihydrochloride) improve solubility compared to monohydrochloride derivatives .

- Functional Groups : Derivatives like benzoyl or methyl ester groups (e.g., Benzoyl-L-lysine methyl ester) are tailored for synthetic chemistry applications .

Biological Activity

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride, also known as L-N6-(1-iminoethyl)-lysine, is a derivative of the essential amino acid L-lysine. This compound exhibits notable biological activities due to its unique structural modifications, particularly the presence of an imino group at the N6 position of the lysine side chain. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H16N4O2·HCl

- Molecular Weight : Approximately 224.7 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

This compound interacts with various molecular targets and pathways, contributing to its biological activity:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This compound is a potent inhibitor of iNOS, which is crucial in inflammatory responses. It has been shown to selectively inhibit iNOS activity in macrophages with an IC50 significantly lower than that of other known inhibitors like NG-monomethyl-L-arginine. This selectivity enhances its utility in studying nitric oxide production in various biological contexts.

- Modulation of mTOR Pathway : The compound influences the mTOR pathway, essential for cell growth and proliferation. It may affect protein synthesis and metabolic pathways by targeting specific enzymes involved in these processes.

Biological Activities

- Antiviral Properties : Research indicates that L-Lysine derivatives can prevent viral entry into cells and interfere with viral replication mechanisms . This makes it a candidate for developing antiviral therapies.

- Influence on Immune Responses : The compound may modulate immune responses and influence the pathogenesis of diseases such as leishmaniasis by altering nitric oxide levels.

- Protein Synthesis : As an essential amino acid derivative, it plays a critical role in protein synthesis and can be utilized in cell culture media and pharmaceutical formulations.

Table 1: Summary of Biological Activities and Mechanisms

Example Study: Antiviral Activity

In a study examining the antiviral properties of L-Lysine derivatives, it was found that L-N6-(1-iminoethyl)-lysine effectively inhibited the replication of specific viruses by disrupting their protein synthesis machinery. The compound's ability to modulate immune responses further supports its potential therapeutic applications against viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for laboratory-scale production of L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride, and how do reaction conditions influence yield?

- Methodology : Laboratory synthesis typically involves reacting L-lysine with cyanamide under acidic conditions (pH 4–5) at 25–30°C, followed by crystallization . For microbial approaches, genetically modified Corynebacterium glutamicum strains overproduce L-lysine, which is then chemically modified to introduce the aminoiminomethyl group . Yield optimization requires precise pH control, temperature monitoring, and purification via techniques like HPLC or recrystallization.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) validate structural features like the aminoiminomethyl group. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) confirms molecular weight (CHClNO; MW 224.7 g/mol) . X-ray crystallography may resolve stereochemical configurations .

Q. What are the key considerations for designing dose-response studies in animal models?

- Methodology : Dosage determination should account for species-specific pharmacokinetics. For example, in cardiovascular studies, 150 mg/kg doses in rats were administered via aqueous solutions, with endpoints like left ventricular pressure and enzyme activity assays . Controls must include untreated and vehicle groups to isolate compound effects .

Advanced Research Questions

Q. How does the choice between chemical synthesis and microbial fermentation impact physicochemical properties in biomedical research?

- Analysis : Chemically synthesized batches may exhibit higher purity but lack post-translational modifications seen in microbial products. Fermentation-derived compounds could retain trace metabolites (e.g., succinyl derivatives) that influence bioavailability . Comparative studies using Differential Scanning Calorimetry (DSC) and solubility assays are critical for assessing batch-to-batch variability .

Q. What experimental strategies resolve contradictions in reported biological activities across in vitro and in vivo models?

- Case Study : In diabetic rat models, N6-(1-iminoethyl)-L-lysine dihydrochloride improved cardiac function, but conflicting data emerged in non-diabetic cohorts. Resolving this requires isoform-specific nitric oxide synthase (iNOS) inhibition assays and transcriptomic profiling to contextualize pathway modulation . Multi-omics integration (proteomics/metabolomics) can identify off-target effects .

Q. How does this compound modulate the mTOR pathway, and what are the implications for cell proliferation assays?

- Mechanistic Insight : The aminoiminomethyl group enhances binding to mTOR complex 1, inhibiting phosphorylation of S6K1 and 4E-BP1. Researchers should use siRNA knockdowns or mTOR inhibitors (e.g., rapamycin) as controls. Proliferation assays (e.g., MTT or EdU incorporation) must standardize serum conditions to avoid nutrient interference .

Q. How do structural modifications at the N6 position influence antiviral activity?

- Comparative Analysis : Derivatives like N6-trimethyl-L-lysine show reduced viral inhibition compared to the aminoiminomethyl variant due to steric hindrance. Structure-Activity Relationship (SAR) studies using pseudovirus entry assays and molecular docking (e.g., with viral proteases) can pinpoint critical functional groups .

Methodological Notes

- Data Contradiction Analysis : Use meta-analysis frameworks to compare studies, adjusting for variables like cell type (e.g., HEK293 vs. primary cardiomyocytes) or assay sensitivity .

- Regulatory Compliance : For preclinical studies, adhere to guidelines like OECD GLP or EFSA standards, particularly when assessing DNA contamination in microbial batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.